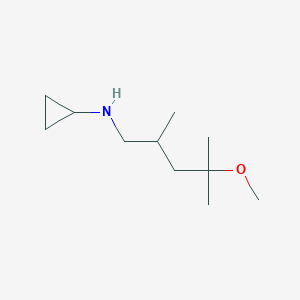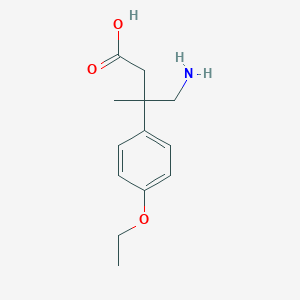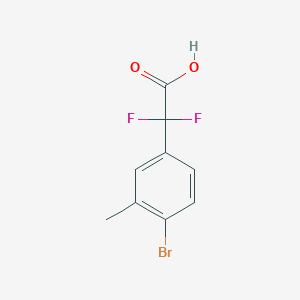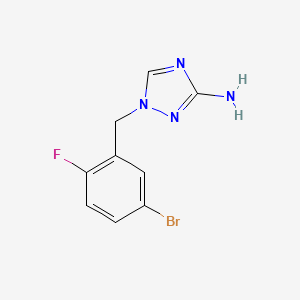
1-(5-Bromo-2-fluorobenzyl)-1h-1,2,4-triazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Bromo-2-fluorobenzyl)-1h-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-fluorobenzyl)-1h-1,2,4-triazol-3-amine typically involves the reaction of 5-bromo-2-fluorobenzyl chloride with 1h-1,2,4-triazol-3-amine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
1-(5-Bromo-2-fluorobenzyl)-1h-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazole derivatives, while coupling reactions can produce complex biaryl compounds.
科学研究应用
1-(5-Bromo-2-fluorobenzyl)-1h-1,2,4-triazol-3-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various applications.
作用机制
The mechanism of action of 1-(5-Bromo-2-fluorobenzyl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The bromine and fluorine atoms can also participate in halogen bonding, further modulating the compound’s effects. These interactions can affect various pathways, leading to the desired biological or chemical outcomes.
相似化合物的比较
Similar Compounds
2-Bromo-5-fluorobenzyl alcohol: A related compound with similar structural features but different functional groups.
2-Bromo-5-fluorobenzyl bromide: Another similar compound used in organic synthesis.
2-(5-Bromo-2-fluorobenzyl)-1-benzothiophene: A compound with a benzothiophene ring instead of a triazole ring.
Uniqueness
1-(5-Bromo-2-fluorobenzyl)-1h-1,2,4-triazol-3-amine is unique due to its triazole ring, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms enhances its reactivity and potential for various applications. Compared to similar compounds, it offers a versatile platform for the development of new molecules with diverse functionalities.
属性
分子式 |
C9H8BrFN4 |
|---|---|
分子量 |
271.09 g/mol |
IUPAC 名称 |
1-[(5-bromo-2-fluorophenyl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H8BrFN4/c10-7-1-2-8(11)6(3-7)4-15-5-13-9(12)14-15/h1-3,5H,4H2,(H2,12,14) |
InChI 键 |
UPRCOFHXAUTHGY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Br)CN2C=NC(=N2)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


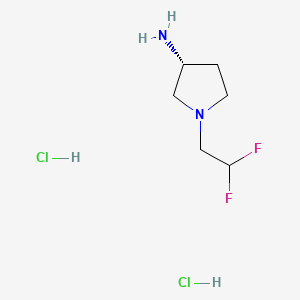
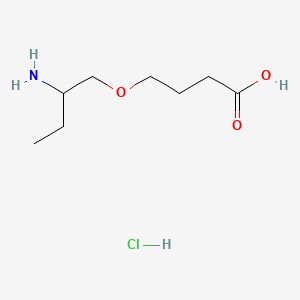
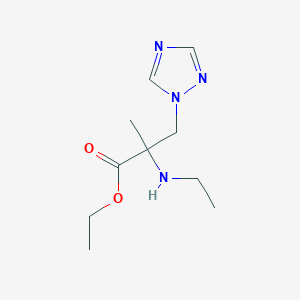
![Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate](/img/structure/B13626407.png)
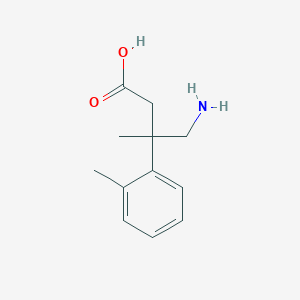

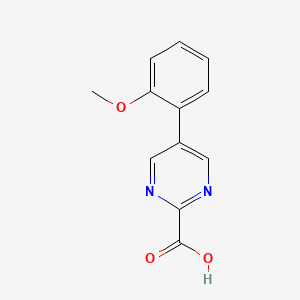
![4,4,5,5-Tetramethyl-2-{3-[(oxolan-3-yloxy)methyl]phenyl}-1,3,2-dioxaborolane](/img/structure/B13626431.png)
![3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl fluoride](/img/structure/B13626435.png)
